![molecular formula C13H21NO4 B2663085 Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate CAS No. 2169630-15-1](/img/structure/B2663085.png)
Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate is a chemical compound with the molecular formula C13H21NO4 . It has a molecular weight of 255.31 . The compound is typically stored at room temperature and appears as a solid under normal conditions .
Synthesis Analysis
The synthesis of tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate involves the reaction of one such compound with N,N-dimethylformamide dimethyl acetal . This reaction is known to readily react with substrates containing an active methylene group . The reaction gives a mixture of isomeric condensation products .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21NO4/c1-12(2,3)18-11(16)14-9-10(15)8-13(14)4-6-17-7-5-13/h4-9H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The compound reacts with N,N-dimethylformamide dimethyl acetal at a molar ratio of 1:1.5 in toluene . The reaction, which lasts for 2 hours, results in a mixture of isomeric condensation products . These products are then separated due to their different solubilities in hexane .Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.31 . It is a solid at room temperature and is typically stored in a dry environment at 2-8°C .Scientific Research Applications
Synthesis and Chemical Reactivity
Researchers have developed methods for synthesizing spirocyclic compounds, including tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate, exploring their chemical reactivity for potential applications in creating biologically active heterocyclic compounds. Moskalenko et al. (2012) detailed a procedure for synthesizing spirocyclic 3-oxotetrahydrofurans, highlighting the reactivity of tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate with N,N-dimethylformamide dimethyl acetal to yield isomeric condensation products (Moskalenko & Boev, 2012).
Supramolecular Chemistry
Graus et al. (2010) focused on the relationship between the molecular and crystal structure of cyclohexane-5-spirohydantoin derivatives, including those related to tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane, discussing the impact of substituents on the cyclohexane ring in supramolecular arrangements (Graus et al., 2010).
Conformational Analysis and Mimetics
The synthesis and conformational analysis of spirolactams as pseudopeptides were described by Fernandez et al. (2002), who synthesized derivatives as constrained surrogates for Pro-Leu and Gly-Leu dipeptides, demonstrating their utility in peptide synthesis and as mimetics for biological molecules (Fernandez et al., 2002).
Novel Synthetic Routes and Applications
Meyers et al. (2009) provided efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting its utility for further selective derivatization and its potential to access chemical space complementary to piperidine ring systems (Meyers et al., 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-9-10(15)8-13(14)4-6-17-7-5-13/h4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYCVPHRMVCMQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC12CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.